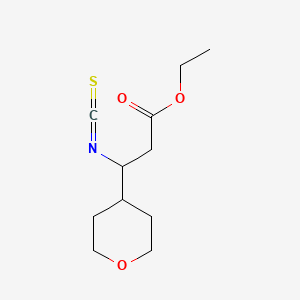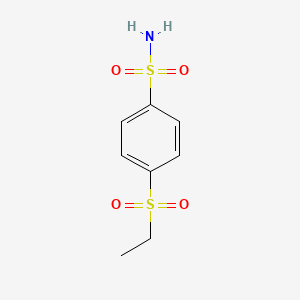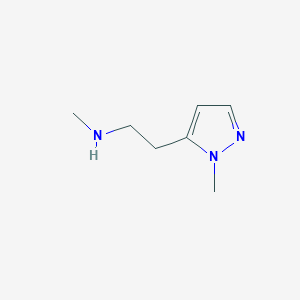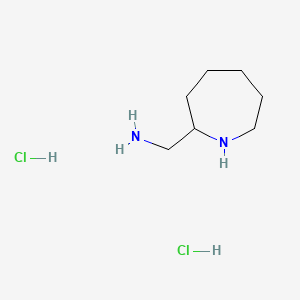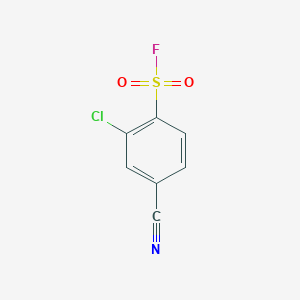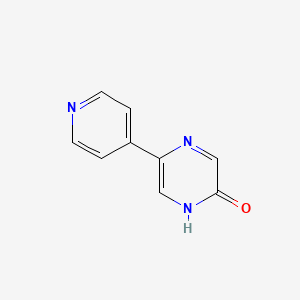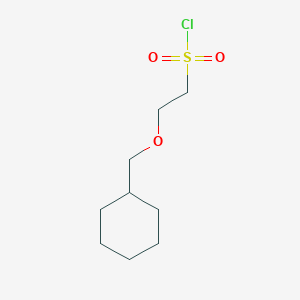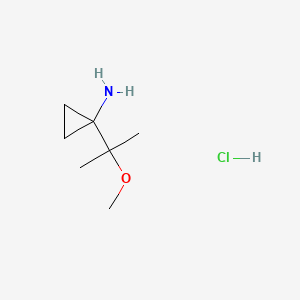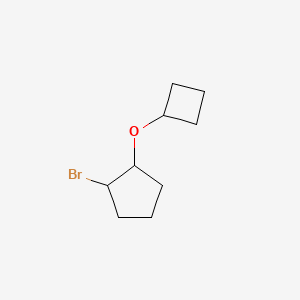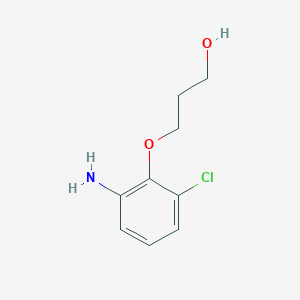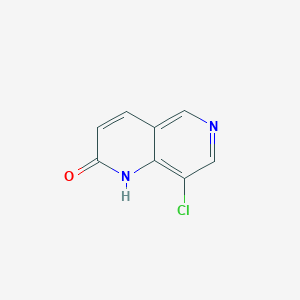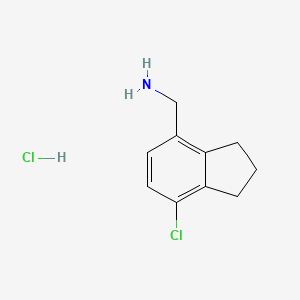
3-(3-Bromo-4-fluorophenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6BrFO It is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is further connected to an acrylaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenyl)acrylaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions .
Another method involves the Wittig reaction, which is used to introduce the carbon-carbon double bond of the acrylaldehyde group. This reaction involves the use of a phosphonium ylide and an aldehyde, resulting in the formation of the desired product along with phosphine oxide as a byproduct .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability, eco-friendly reaction conditions, and high efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorophenyl)acrylaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(3-Bromo-4-fluorophenyl)acrylic acid.
Reduction: 3-(3-Bromo-4-fluorophenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromo-4-fluorophenyl)acrylaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)acrylaldehyde involves its interaction with various molecular targets and pathways. The presence of the bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The acrylaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide: A compound with similar bromo and fluoro substituents but with an additional dihydroxyphenyl group.
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: A compound with a similar acrylaldehyde group but with a different core structure.
Uniqueness
3-(3-Bromo-4-fluorophenyl)acrylaldehyde is unique due to its specific combination of bromo and fluoro substituents on the phenyl ring, along with the acrylaldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H6BrFO |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
(E)-3-(3-bromo-4-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h1-6H/b2-1+ |
InChI Key |
PFOKNNFVRHHKDO-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C=O)Br)F |
Canonical SMILES |
C1=CC(=C(C=C1C=CC=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


